3-Bromo-4-methyl-6,7-dimethoxycoumarin
Overview
Description
Scientific Research Applications
Structural Analysis and Derivative Formation
- 3-Bromo-4-methyl-6,7-dimethoxycoumarin has been studied for its structural properties, particularly through bromination reactions. For example, bromination of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one resulted in the formation of a 5-bromo derivative, highlighting the compound's potential in structural modification and analysis (Tiouabi, Tabacchi, & Stoeckli-Evans, 2020).
Synthesis of Novel Derivatives
- The compound's reactivity with secondary amines to yield a mixture of 3-aminocoumarins and 4-aminomethylcoumarins indicates its utility in synthesizing novel compounds, which can have implications in various fields including material science and pharmacology (Al-Zghoul, Salih, Ayoub, & Mubarak, 2005).
Use in Fluorescence and Sensing Applications
- The compound has been evaluated for its potential in fluorescence and sensing applications. The construction of a fluorescent derivatizing reagent-kit using various reactive groups on the coumarin ring, including bromoacetyl- and chlorocarbonyl-groups, highlights its versatility in analytical chemistry (Takadate, Masuda, Murata, Isobe, Shinohara, Irikura, & Goya, 1997).
Biological System Studies
- The compound's sensitivity to hydration and mobility in various microenvironments, demonstrated in studies like the investigation of its dynamics in aerosol-OT reverse micelles, makes it a valuable tool in biological system studies, particularly in understanding hydration parameters (Ghose, Amaro, Kovaříček, Hof, & Sýkora, 2018).
Development of New Reagents and Labeling Techniques
- The compound's use in the development of new reagents and labeling techniques, such as for carboxylic acids in chromatographic detection, showcases its significance in analytical methodologies (Farinotti, Siard, Bourson, Kirkiacharian, Valeur, & Mahuzier, 1983).
Safety and Hazards
Future Directions
Coumarins, including 3-Bromo-4-methyl-6,7-dimethoxycoumarin, have interesting pharmacological properties and have been described as potential inhibitors for various enzymes . This suggests that they could have significant potential in the field of drug development and other scientific research areas.
Properties
IUPAC Name |
3-bromo-6,7-dimethoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-6-7-4-9(15-2)10(16-3)5-8(7)17-12(14)11(6)13/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLGHMWYNBGXES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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